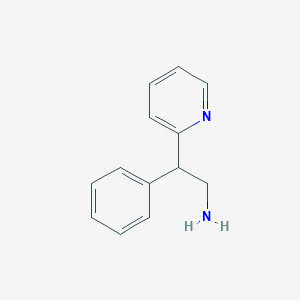
2-Phényl-2-(pyridin-2-yl)éthanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-2-(pyridin-2-yl)ethanamine is an organic compound with the molecular formula C13H14N2. It is a yellow oil that is slightly soluble in DMSO and methanol . This compound is known for its utility in the preparation of various chemical inhibitors and has garnered interest in scientific research due to its unique structure and properties.
Applications De Recherche Scientifique
2-Phenyl-2-(pyridin-2-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and inhibitors.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Mode of Action
It is known that the compound can undergo oxidation reactions . More detailed studies are required to understand how 2-Phenyl-2-(pyridin-2-yl)ethanamine interacts with its targets and the resulting changes.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . . These properties could impact the bioavailability of 2-Phenyl-2-(pyridin-2-yl)ethanamine.
Action Environment
It is recommended that the compound be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common synthetic route for 2-Phenyl-2-(pyridin-2-yl)ethanamine involves the reduction of 2-phenyl-2-(pyridin-2-yl)acetonitrile. The reaction typically uses Raney nickel as a catalyst and ammonium hydroxide in an aqueous solution under a hydrogen atmosphere at 50°C overnight . The mixture is then filtered, and the filtrate is partitioned between ethyl acetate and water. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for 2-Phenyl-2-(pyridin-2-yl)ethanamine are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-2-(pyridin-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-2-(2-pyridinyl)ethanamine: A closely related compound with similar structural features.
Pyrrolidine derivatives: These compounds share a nitrogen-containing heterocyclic ring and exhibit similar biological activities.
Uniqueness
2-Phenyl-2-(pyridin-2-yl)ethanamine is unique due to its specific combination of a phenyl group and a pyridin-2-yl group attached to an ethanamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
IUPAC Name |
2-phenyl-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-10-12(11-6-2-1-3-7-11)13-8-4-5-9-15-13/h1-9,12H,10,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAZJIVHGNBAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
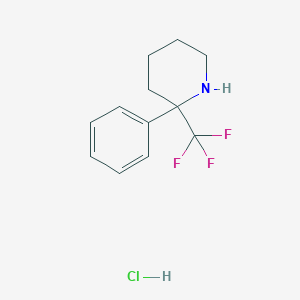
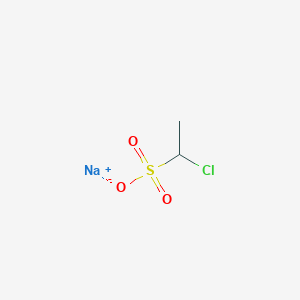

![5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid](/img/structure/B2565356.png)
![N-cyclopropyl-2-(methylsulfanyl)-N-[1-(naphthalen-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2565357.png)
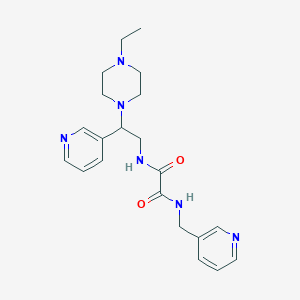
![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)acetamide](/img/structure/B2565359.png)
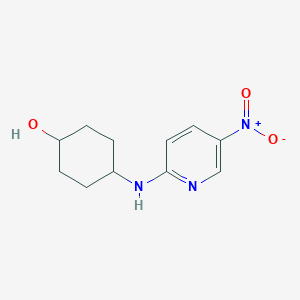
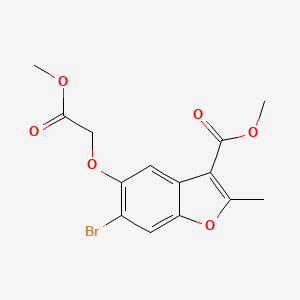
![1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2565364.png)
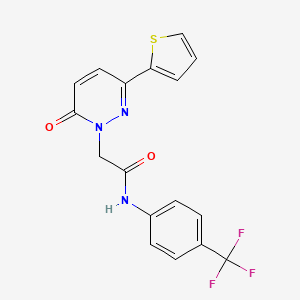
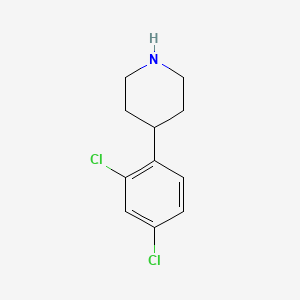
![3-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2565371.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2565372.png)
